

Application Notes & Protocols: Icodextrin-Conjugated HA155 for Targeted Intraperitoneal Drug Delivery

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Compound of Interest

Compound Name: (E/Z)-HA155

Cat. No.: B607914

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Introduction

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of a novel drug delivery system: Icodextrin-conjugated HA155. This system is designed for targeted intraperitoneal (IP) administration, leveraging the long intraperitoneal residence time of icodextrin and the potent autotaxin (ATX) inhibitory activity of HA155. This conjugate holds therapeutic potential for diseases confined to the peritoneal cavity where ATX is overexpressed, such as certain types of ovarian and pancreatic cancers.

Icodextrin is a high-molecular-weight glucose polymer used in peritoneal dialysis, known for its biocompatibility and ability to remain in the peritoneal cavity for extended periods.^{[1][2][3][4][5]} HA155 is a potent and selective inhibitor of autotaxin, an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in cancer progression, proliferation, and metastasis.^{[6][7][8]} By conjugating HA155 to icodextrin, we aim to create a depot effect within the peritoneal cavity, increasing the local concentration and duration of action of HA155, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Icodextrin-conjugated HA155 system based on hypothetical experimental data.

Table 1: Physicochemical Properties of Icodextrin-HA155 Conjugate

| Parameter | Value | Method of Determination |
|---------------------------------------|------------|--|
| Molecular Weight (average) | ~25 kDa | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| HA155 Loading Capacity | ~5% (w/w) | UV-Vis Spectrophotometry |
| Conjugation Efficiency | > 80% | High-Performance Liquid Chromatography (HPLC) |
| Particle Size (hydrodynamic diameter) | 15 ± 5 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 ± 2 mV | Dynamic Light Scattering (DLS) |
| Solubility in PBS (pH 7.4) | > 10 mg/mL | Visual Inspection and UV-Vis Spectrophotometry |

Table 2: In Vitro Efficacy in Ovarian Cancer Cell Line (SK-OV-3)

| Treatment Group | IC50 (HA155 equivalent) | Assay |
|----------------------|-------------------------|----------------------------|
| Free HA155 | 10 nM | Cell Viability Assay (MTT) |
| Icodextrin-HA155 | 15 nM | Cell Viability Assay (MTT) |
| Icodextrin (control) | No effect | Cell Viability Assay (MTT) |

Table 3: In Vivo Pharmacokinetic Parameters in a Murine Model (Intraperitoneal Administration)

| Parameter | Free HA155 | Icodextrin-HA155 |
|------------------------------------|--------------|------------------|
| Peritoneal Half-life ($t_{1/2}$) | 2 hours | 24 hours |
| Systemic Bioavailability | 60% | 15% |
| Cmax (peritoneal fluid) | 5 μ M | 20 μ M |
| AUC (peritoneal fluid) | 10 μ M·h | 200 μ M·h |

Experimental Protocols

Protocol 1: Synthesis of Icodextrin-Conjugated HA155

This protocol describes the synthesis of Icodextrin-HA155 via a carbodiimide-mediated coupling reaction.

Materials:

- Icodextrin (average MW 13-19 kDa)
- HA155
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Dialysis tubing (MWCO 10 kDa)
- Lyophilizer

Procedure:

- Activation of Icodextrin:

1. Dissolve 100 mg of icodextrin in 10 mL of anhydrous DMSO.

2. Add 50 mg of EDC and 30 mg of NHS to the icodextrin solution.
 3. Stir the reaction mixture at room temperature for 4 hours to activate the hydroxyl groups of icodextrin.
- Conjugation of HA155:
 1. Dissolve 10 mg of HA155 in 2 mL of anhydrous DMSO.
 2. Add the HA155 solution dropwise to the activated icodextrin solution.
 3. Stir the reaction mixture at room temperature for 24 hours in the dark.
 - Purification:
 1. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
 2. Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and free HA155.
 3. Freeze the dialyzed solution and lyophilize to obtain the Icodextrin-HA155 conjugate as a white powder.
 - Characterization:
 1. Determine the concentration of conjugated HA155 using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for HA155.
 2. Confirm the conjugation and purity using HPLC and SEC-MALS.

Protocol 2: In Vitro Cell Viability Assay

This protocol details the procedure for assessing the cytotoxic effects of Icodextrin-HA155 on a cancer cell line.

Materials:

- SK-OV-3 ovarian cancer cell line

- RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Free HA155
- Icodextrin-HA155 conjugate
- Icodextrin (control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 1. Seed SK-OV-3 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete medium.
 2. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment:
 1. Prepare serial dilutions of free HA155, Icodextrin-HA155 (based on HA155 equivalent concentration), and icodextrin in complete medium.
 2. Remove the old medium from the wells and add 100 μ L of the prepared drug solutions.
 3. Incubate for 72 hours.
- MTT Assay:
 1. Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 2. Incubate for 4 hours at 37°C.

3. Remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
 4. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 1. Calculate the percentage of cell viability relative to untreated control cells.
 2. Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines an in vivo study to evaluate the antitumor efficacy of Icodextrin-HA155 in a murine xenograft model of ovarian cancer.

Materials:

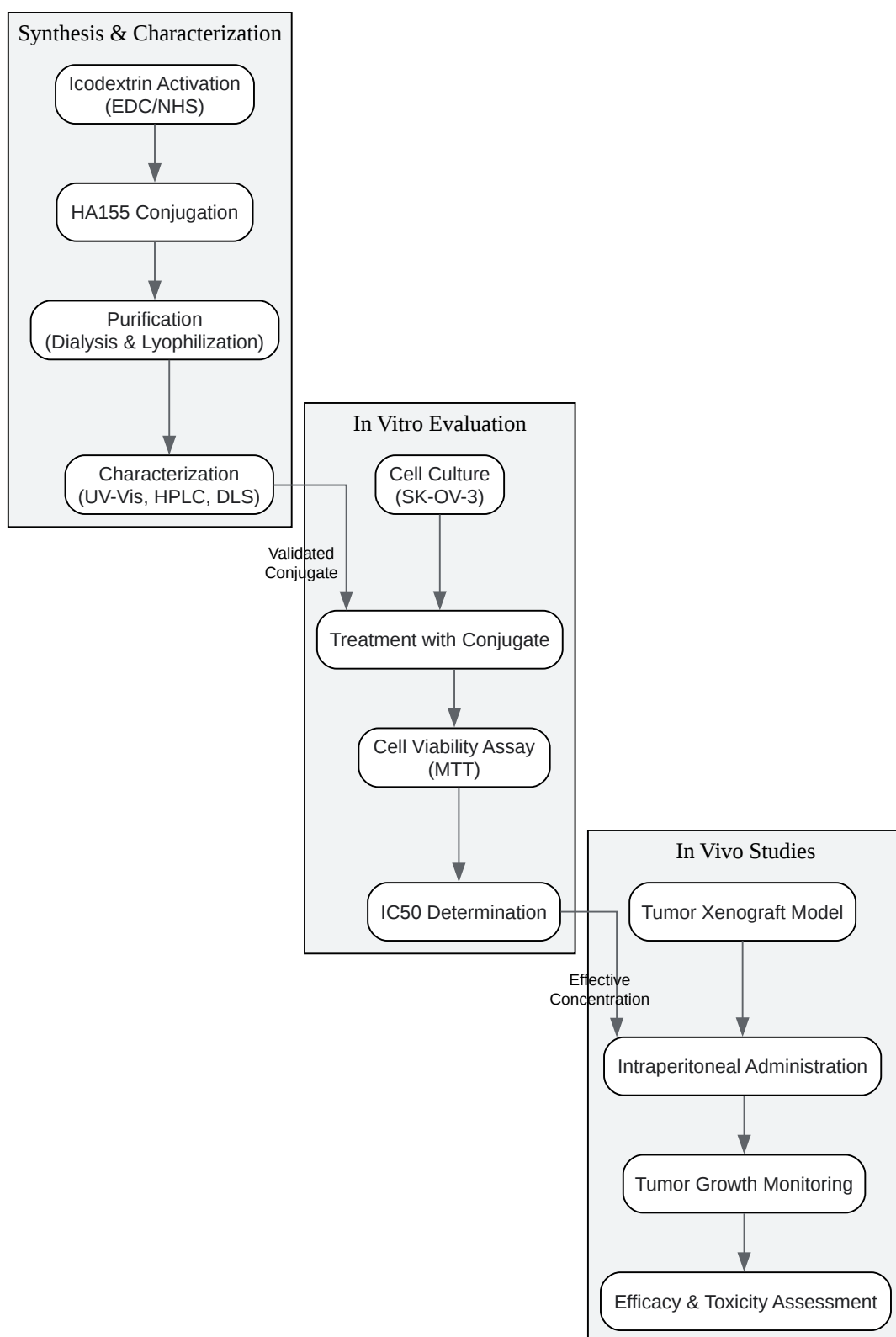
- Female athymic nude mice (6-8 weeks old)
- SK-OV-3 cells
- Matrigel
- Free HA155
- Icodextrin-HA155 conjugate
- Icodextrin (control)
- Sterile PBS
- Calipers

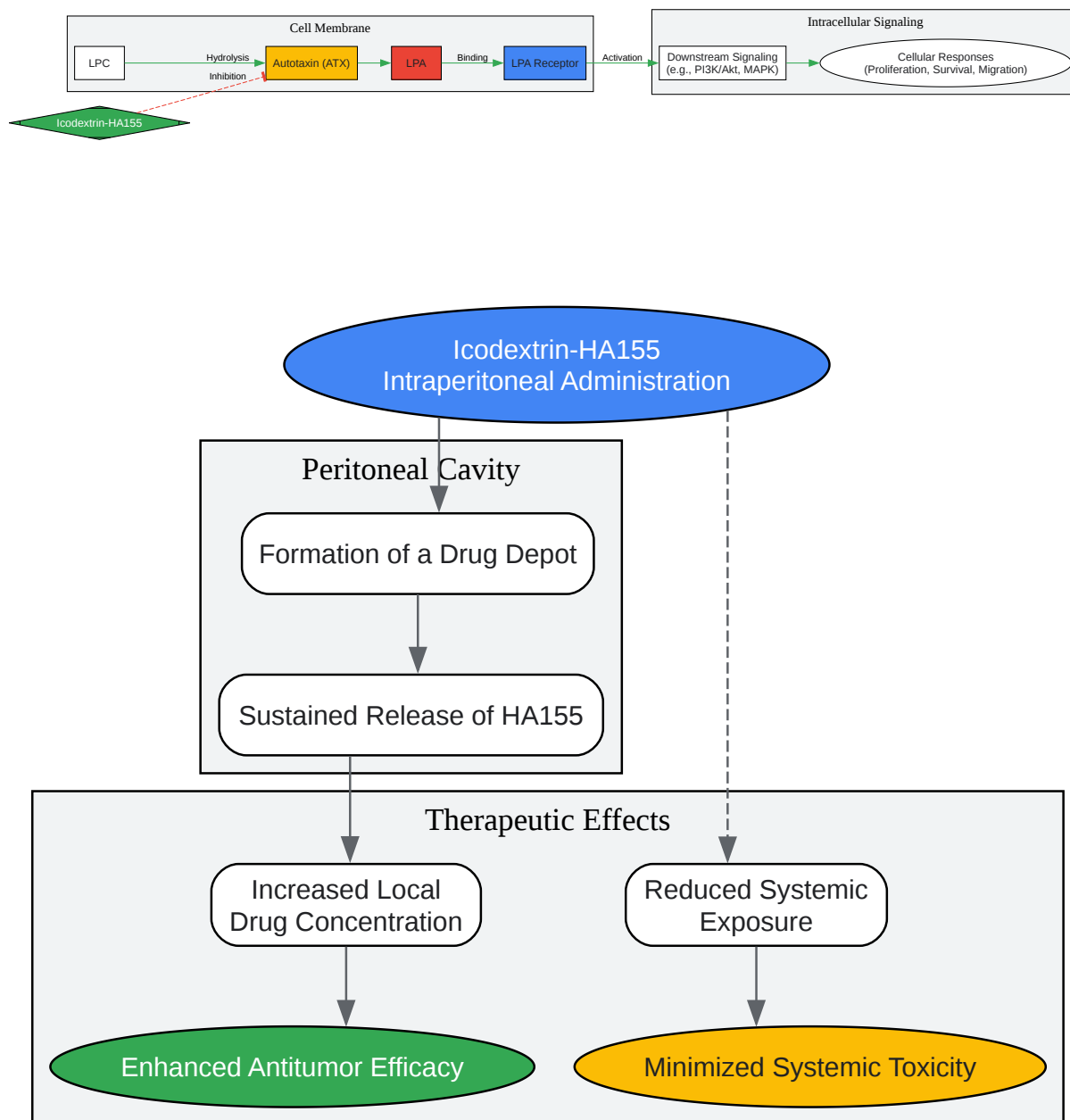
Procedure:

- Tumor Inoculation:

1. Subcutaneously inject 5×10^6 SK-OV-3 cells mixed with Matrigel into the flank of each mouse.
 2. Allow the tumors to grow to a palpable size (approximately 100 mm³).
- Animal Grouping and Treatment:
 1. Randomly divide the mice into four groups (n=8 per group):
 - Group 1: Vehicle control (PBS)
 - Group 2: Icodextrin control
 - Group 3: Free HA155
 - Group 4: Icodextrin-HA155
 2. Administer the treatments via intraperitoneal injection every three days for four weeks. The dosage should be based on the HA155 equivalent.
 - Tumor Measurement and Body Weight Monitoring:
 1. Measure the tumor volume using calipers every three days. Tumor volume (mm³) = (length × width²) / 2.
 2. Monitor the body weight of the mice every three days as an indicator of systemic toxicity.
 - Endpoint and Analysis:
 1. At the end of the study, euthanize the mice and excise the tumors.
 2. Weigh the tumors and perform histological analysis.
 3. Compare the tumor growth inhibition among the different treatment groups.

Visualizations





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